![molecular formula C10H10 B1629742 1-Ethynyl-2,3-dimethylbenzene CAS No. 767-87-3](/img/structure/B1629742.png)
1-Ethynyl-2,3-dimethylbenzene
Overview
Description
1-Ethynyl-2,3-dimethylbenzene is a chemical compound with the molecular formula C10H10 . It is also known by other names such as 2,3-Dimethylphenylacetylene and ethynylxylene .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2,3-dimethylbenzene consists of a benzene ring substituted with an ethynyl group and two methyl groups . The InChI code for this compound is1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3
. Physical And Chemical Properties Analysis
1-Ethynyl-2,3-dimethylbenzene has a molecular weight of 130.19 g/mol . It has a complexity of 149 and a topological polar surface area of 0 Ų . The compound is a liquid at room temperature .Scientific Research Applications
- Mechanism : In EAS reactions, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Electrophilic Aromatic Substitution (EAS)
Aromatic Hydrocarbon Derivatives
Mechanism of Action
Target of Action
The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of 1-Ethynyl-2,3-dimethylbenzene with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .
Pharmacokinetics
The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .
Result of Action
The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,3-dimethylbenzene. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXTOPFQVKEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626825 | |
Record name | 1-Ethynyl-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-2,3-dimethylbenzene | |
CAS RN |
767-87-3 | |
Record name | 1-Ethynyl-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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